molecular formula C23H22N2O2 B12725608 Benzenemethanamine, alpha-phenyl-, 3-methyl-1H-indole-1-carboxylate CAS No. 171507-35-0

Benzenemethanamine, alpha-phenyl-, 3-methyl-1H-indole-1-carboxylate

Cat. No.: B12725608
CAS No.: 171507-35-0
M. Wt: 358.4 g/mol
InChI Key: IKDZIOGVOBLFCB-UHFFFAOYSA-N
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Description

Benzenemethanamine, alpha-phenyl-, 3-methyl-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including benzenemethanamine, alpha-phenyl-, 3-methyl-1H-indole-1-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of palladium-catalyzed intramolecular oxidative coupling has also been reported for the synthesis of functionalized indole derivatives .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, alpha-phenyl-, 3-methyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Indole derivatives can be oxidized to form oxindoles.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindoles, while reduction can produce amines from nitro groups.

Scientific Research Applications

Benzenemethanamine, alpha-phenyl-, 3-methyl-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenemethanamine, alpha-phenyl-, 3-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A potent hallucinogen derived from indole.

Uniqueness

Benzenemethanamine, alpha-phenyl-, 3-methyl-1H-indole-1-carboxylate is unique due to its specific structure, which combines the indole ring with a benzenemethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

171507-35-0

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

diphenylmethanamine;3-methylindole-1-carboxylic acid

InChI

InChI=1S/C13H13N.C10H9NO2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-7-6-11(10(12)13)9-5-3-2-4-8(7)9/h1-10,13H,14H2;2-6H,1H3,(H,12,13)

InChI Key

IKDZIOGVOBLFCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)N

Origin of Product

United States

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